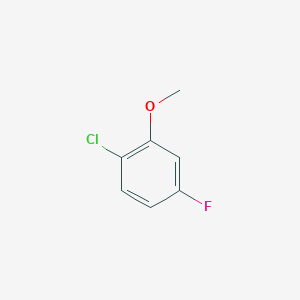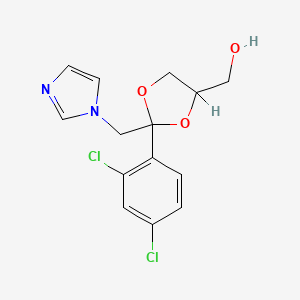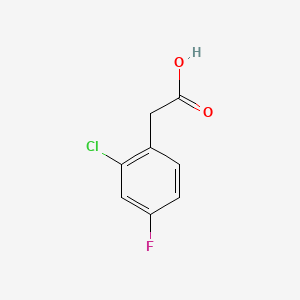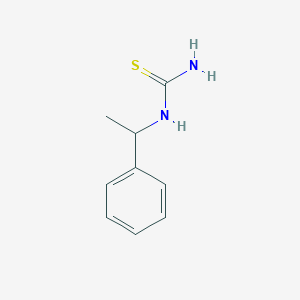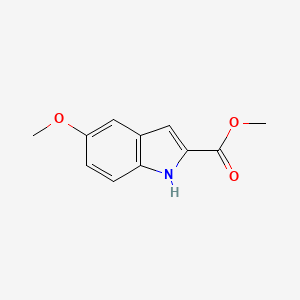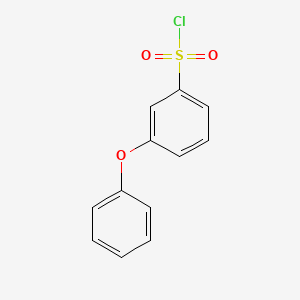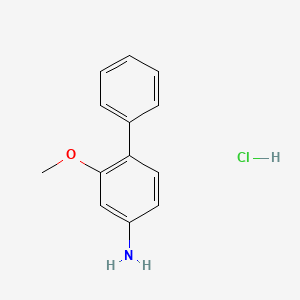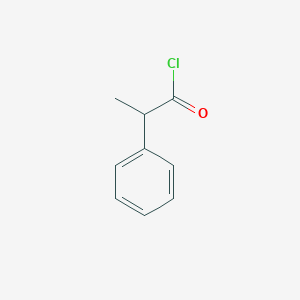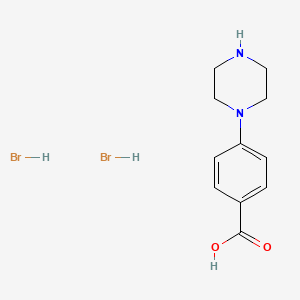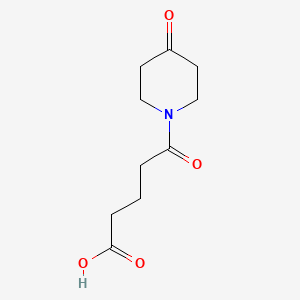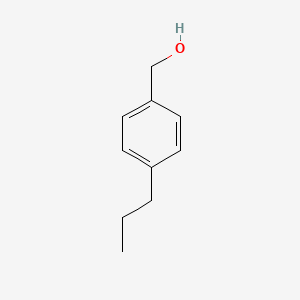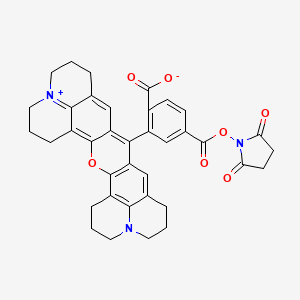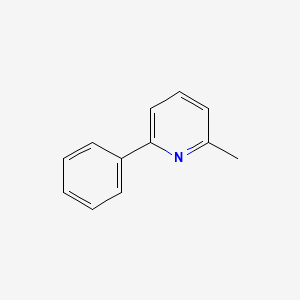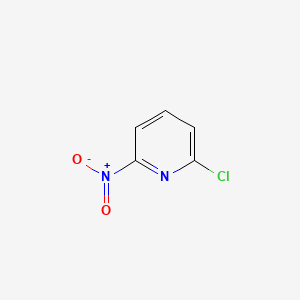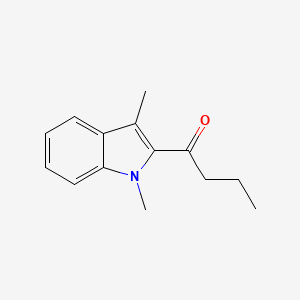
1-(1,3-Dimethyl-1H-indol-2-yl)butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-(1,3-Dimethyl-1H-indol-2-yl)butan-1-one” is a chemical compound with the molecular formula C12H13NO. It has a molecular weight of 187.2377 . This compound is also known as Ethanone, 1-(1,3-dimethyl-1H-indol-2-yl)- .
Molecular Structure Analysis
The molecular structure of “1-(1,3-Dimethyl-1H-indol-2-yl)butan-1-one” can be represented by the InChI string: InChI=1S/C12H13NO/c1-8-10-6-4-5-7-11(10)13(3)12(8)9(2)14/h4-7H,1-3H3 . This indicates the presence of an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .Scientific Research Applications
Photovoltaic Applications
1-(1,3-Dimethyl-1H-indol-2-yl)butan-1-one and its derivatives have been explored for improving the photoelectric conversion efficiency in dye-sensitized solar cells. For instance, specific cyanine dyes containing the 1,3-dimethylindolyl group were found to enhance solar cell performance significantly (Wu et al., 2009).
Photophysical Properties for Metal Ion Sensors
Compounds containing the 1,3-dimethylindolyl unit have been studied for their photophysical properties, particularly for their potential as metal ion sensors. For example, specific derivatives exhibited color change upon interaction with aluminum(III) ions, suggesting their application as visual sensors for metal ion detection (Kumar et al., 2015).
Synthesis and Reactivity Studies
Various studies have focused on the synthesis and reactivity of compounds incorporating the 1-(1,3-dimethyl-1H-indol-2-yl)butan-1-one structure. These include exploring reactions with different heterocycles, understanding gas-phase thermolysis, and synthesizing various derivatives for further chemical investigations. This research provides insight into the chemical behavior and potential applications of these compounds in synthetic chemistry (Acheson et al., 1979; Dib et al., 2004; Sarıöz et al., 2006).
Agricultural Applications
In agriculture, studies have looked into the transportation and accumulation of certain fungicides in plants, where derivatives of 1,3-dimethylindolylbutanone play a role. Such research helps understand how these compounds behave in an agricultural setting and their potential impact on crop health and growth (Han-hong, 2005).
Cancer Detection
In medical research, derivatives of 1-(1,3-dimethyl-1H-indol-2-yl)butan-1-one have been synthesized for potential use in cancer detection. For instance, specific water-soluble dyes derived from this compound have been developed for optical imaging in cancer diagnosis, highlighting the broad potential of these compounds in biomedicine (Pham et al., 2005).
properties
IUPAC Name |
1-(1,3-dimethylindol-2-yl)butan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c1-4-7-13(16)14-10(2)11-8-5-6-9-12(11)15(14)3/h5-6,8-9H,4,7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZMGXJDSFNZAGK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=C(C2=CC=CC=C2N1C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90358027 |
Source


|
| Record name | 1-(1,3-Dimethyl-1H-indol-2-yl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90358027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-Dimethyl-1H-indol-2-yl)butan-1-one | |
CAS RN |
425373-45-1 |
Source


|
| Record name | 1-(1,3-Dimethyl-1H-indol-2-yl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90358027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

